molecular formula C8H13NO4 B14010910 4-amino-1,1-Cyclohexanedicarboxylic acid CAS No. 57899-74-8

4-amino-1,1-Cyclohexanedicarboxylic acid

Cat. No.: B14010910
CAS No.: 57899-74-8
M. Wt: 187.19 g/mol
InChI Key: WLEHEWWMHHJASO-UHFFFAOYSA-N
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Description

4-amino-1,1-Cyclohexanedicarboxylic acid is an organic compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . This cyclohexane derivative is characterized by having two carboxylic acid groups and one amino group attached to the same ring system, presenting a multifunctional scaffold for chemical synthesis and research. Compounds with similar cyclohexanedicarboxylic acid structures are widely used as key intermediates in the development of polymers, including high-performance polyesters and polyamides for coatings and plastics . The presence of both amino and carboxylic acid functional groups makes this molecule a valuable building block for constructing more complex molecules for pharmaceutical and materials science research. As a versatile chiral building block, it holds potential for the synthesis of novel compounds. This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Properties

CAS No.

57899-74-8

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

4-aminocyclohexane-1,1-dicarboxylic acid

InChI

InChI=1S/C8H13NO4/c9-5-1-3-8(4-2-5,6(10)11)7(12)13/h5H,1-4,9H2,(H,10,11)(H,12,13)

InChI Key

WLEHEWWMHHJASO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrogenation of p-Aminobenzoic Acid

Overview:
The most established route for synthesizing 4-amino-1,1-cyclohexanedicarboxylic acid involves the catalytic hydrogenation of p-aminobenzoic acid. This approach is favored due to its directness and industrial scalability.

Key Steps:

  • Catalyst Selection: Ruthenium on carbon (Ru/C) is the preferred catalyst for high selectivity and yield, though rhodium and platinum catalysts have also been explored.
  • Reaction Conditions:
    • Temperature: 100–155°C
    • Hydrogen Pressure: 15–150 bar (with industrial processes favoring 80–150 bar for efficiency)
    • Solvent: Water or water/organic mixtures, often with added base (e.g., sodium hydroxide)
  • Isomer Control: The process can be tuned to favor the trans isomer, which is more stable and desirable for many applications.

Example Protocol:

  • p-Aminobenzoic acid is suspended in water with 10% sodium hydroxide.
  • 5% Ru/C catalyst is added.
  • The mixture is hydrogenated at 100°C and 15 bar hydrogen pressure.
  • After reaction completion, the mixture is processed to isolate the product, often using selective crystallization or esterification to separate cis/trans isomers.

Yields and Selectivity:

  • Trans isomer ratio: >75% achievable in optimized one-pot processes.
  • Typical overall yields: 62–70% for the trans isomer with purities exceeding 90%.

One-Pot Synthesis and Isomer Separation

One-Pot Strategy:
A notable advancement is the one-pot synthesis, allowing for direct conversion and isomer separation without intermediate purification steps.

Process Highlights:

  • After hydrogenation, the reaction mixture can be protected (e.g., with tert-butoxycarbonyl anhydride) to facilitate selective esterification of the cis isomer.
  • The trans isomer is then isolated by filtration and extraction, followed by acidification and solvent washes.

Advantages:

  • Simplifies workflow and reduces handling.
  • Enhances trans/cis selectivity.
  • Industrially scalable due to mild hydrogenation pressures and straightforward workup.

Data Table: One-Pot Synthesis Example

Step Reagents/Conditions Yield (%) Purity (%) Trans Ratio (%)
Hydrogenation 5% Ru/C, 10% NaOH, 100°C, 15 bar H₂ 70 92 >75
BOC Protection & Esterification BOC anhydride, acetone, room temp, 20 h 62 99.1 >90 (after sep)

[Data adapted from patent literature]

Comparative Analysis of Preparation Methods

Method Catalyst Temp (°C) Pressure (bar) Yield (%) Trans Selectivity (%) Key Advantages
Direct Hydrogenation (One-Pot) 5% Ru/C 100 15 62–70 >75 High selectivity, scalable
Base-Mediated Isomerization (cis→trans) 68–73 High Useful for isomer purification
Hydrogenation of Nitro Derivatives 5% Ru/C 100 15 Versatile starting materials
High-Pressure Hydrogenation (related) 5% Ru/C 140–170 80–150 98.5* High purity, industrial scale

*Yield for related 4-aminomethyl cyclohexane carboxylic acid-1.

Research Outcomes and Process Optimization

  • Catalyst Longevity: Ruthenium catalysts can be reused, making the process more economical for industrial applications.
  • Process Scalability: The one-pot hydrogenation and separation process is suitable for large-scale production, with mild conditions and straightforward product isolation.
  • Isomer Purity: Selective crystallization and esterification steps enable high-purity trans isomer isolation, critical for downstream applications.
  • Versatility: The method accommodates various substituted benzoic acid derivatives, broadening the applicability of the process.

Chemical Reactions Analysis

Types of Reactions

4-amino-1,1-Cyclohexanedicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Mechanism of Action

The mechanism of action of 4-amino-1,1-Cyclohexanedicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Amino Acids with Single Carboxylate Groups

1-Amino-1-cyclohexanecarboxylic acid (CAS: 2756-85-6) shares the cyclohexane backbone and a 1-amino-1-carboxylate substitution but lacks the additional carboxylate at position 4. Studies on similar cyclic amino acids (e.g., cycloleucine, a 5-membered analog) highlight the critical role of ring size and substituent rigidity in enzyme inhibition. For example:

  • Cycloleucine (1-aminocyclopentane-1-carboxylic acid) is a potent inhibitor of S-adenosylmethionine synthase, with activity dependent on its 5-membered ring .
  • Expanding the ring to 6 members (as in 1-amino-1-cyclohexanecarboxylic acid) reduces inhibitory potency due to steric and conformational differences .

Cyclohexane Derivatives with Dual Functional Groups

cis-1,4-Cyclohexanedicarboxylic acid (CAS: 619-81-8) lacks the amino group but shares the dual carboxylate substitution. It is used in polymer synthesis and exhibits distinct physicochemical properties, such as higher solubility in polar solvents compared to its amino-substituted counterpart .

4-Hydroxycyclohexane-1-carboxylic acid (CAS: 17419-81-7) replaces the amino group with a hydroxyl group. This substitution reduces metal-chelating capacity but enhances solubility in aqueous media .

Heterocyclic Analogs

4-Amino-1,2-dithiolane-4-carboxylic acid (Adt) features a 5-membered ring with sulfur atoms. Adt demonstrates superior enzyme inhibition compared to cycloleucine, attributed to sulfur-mediated zinc chelation in metalloenzymes . In contrast, 4-amino-1,1-cyclohexanedicarboxylic acid’s larger ring size may limit its ability to fit into enzyme active sites designed for smaller ligands .

Structural and Functional Analysis

Table 1: Key Properties of Selected Cyclic Amino Acids and Carboxylates

Compound Name Molecular Formula Substituents Key Features Biological Activity
4-Amino-1,1-cyclohexanedicarboxylic acid C₈H₁₃NO₄ 1 (COOH), 4 (NH₂) Dual carboxylates enhance chelation; 6-membered ring limits steric fit Limited data
1-Amino-1-cyclohexanecarboxylic acid C₇H₁₃NO₂ 1 (NH₂, COOH) Single carboxylate; less potent than cycloleucine Moderate enzyme inhibition
Cycloleucine C₆H₁₁NO₂ 1 (NH₂, COOH) on cyclopentane 5-membered ring optimizes enzyme binding Potent SAM synthase inhibitor
cis-1,4-Cyclohexanedicarboxylic acid C₈H₁₂O₄ 1,4 (COOH) High thermal stability; used in polymers Non-biological applications
4-Amino-1,2-dithiolane-4-carboxylic acid C₄H₆N₂O₂S₂ 4 (NH₂), 1,2 (S) Sulfur atoms enhance metal chelation Strong MBL inhibitor

Table 2: Physicochemical Comparison

Compound Name Solubility (Water) Melting Point (°C) Stability in Solution
4-Amino-1,1-cyclohexanedicarboxylic acid Low (predicted) >300 Likely unstable in DMSO
Cycloleucine Moderate 274–278 Stable in crystalline form
cis-1,4-Cyclohexanedicarboxylic acid High 316–318 Stable under inert conditions

Q & A

Basic Research Questions

Q. How can the molecular structure of 4-amino-1,1-cyclohexanedicarboxylic acid be confirmed experimentally?

  • Methodological Answer: Utilize high-resolution mass spectrometry (HRMS) to determine the molecular formula (e.g., C₈H₁₃NO₄) and confirm isotopic patterns. For stereochemical analysis, employ nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, to resolve cyclohexane ring conformers and substituent positions. X-ray crystallography may further validate spatial arrangements if single crystals are obtainable .

Q. What synthetic routes are recommended for preparing 4-amino-1,1-cyclohexanedicarboxylic acid derivatives?

  • Methodological Answer: Design multi-step syntheses involving cyclohexane ring functionalization. For example:

Start with 1,1-cyclohexanedicarboxylic acid (precursor in ) and introduce an amino group via nucleophilic substitution or reductive amination.

Optimize reaction conditions (e.g., pH, solvent polarity) to minimize side products, referencing protocols for analogous fluorinated cyclohexane amino acids ( ).

Purify intermediates using column chromatography or recrystallization, verifying purity via HPLC .

Q. How do solvent systems affect the solubility and stability of this compound?

  • Methodological Answer: Conduct solubility tests in polar (e.g., water, DMSO) and nonpolar solvents (e.g., hexane) at varying temperatures. Monitor stability via UV-Vis spectroscopy or LC-MS to detect degradation products (e.g., decarboxylation or ring-opening under acidic/basic conditions). Adjust solvent choice based on experimental needs, such as aqueous buffers for biological assays or organic solvents for synthetic reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for this compound?

  • Methodological Answer: Compare experimental NMR/MS data with computational predictions (e.g., density functional theory, DFT) to identify discrepancies. Cross-validate using multiple instruments (e.g., Orbitrap for HRMS in ) and standardized protocols. Publish raw spectral data in open repositories to facilitate peer validation .

Q. How does 4-amino-1,1-cyclohexanedicarboxylic acid influence peptide backbone conformation in drug design?

  • Methodological Answer: Incorporate the compound into model peptides and analyze conformational changes via circular dichroism (CD) spectroscopy or molecular dynamics simulations. Compare with structurally similar α-amino acids (e.g., 1-aminocyclopentane-1-carboxylic acid in ) to assess rigidity and hydrogen-bonding patterns. Optimize peptide stability by tuning substituent positions on the cyclohexane ring .

Q. What experimental precautions are critical when handling this compound under high-temperature conditions?

  • Methodological Answer: Use thermogravimetric analysis (TGA) to determine decomposition thresholds. For reactions requiring heat (e.g., isomerization studies in ), employ inert atmospheres (N₂/Ar) and monitor intermediates via in situ FTIR. Reference safety data sheets (SDS) for thermal stability guidelines ( ).

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodological Answer: Apply quantum mechanical calculations (e.g., Gaussian software) to map electron density distributions and identify reactive sites (carboxylic acid vs. amino groups). Validate predictions experimentally via kinetic studies (e.g., monitoring esterification or amide coupling rates) .

Q. What analytical techniques differentiate cis/trans isomers of 4-amino-1,1-cyclohexanedicarboxylic acid?

  • Methodological Answer: Use chiral HPLC with a polar stationary phase (e.g., amylose-based columns) or capillary electrophoresis to separate isomers. Confirm configurations using NOESY NMR to detect spatial proximity of substituents .

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